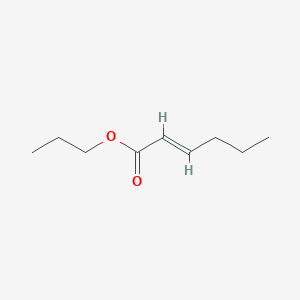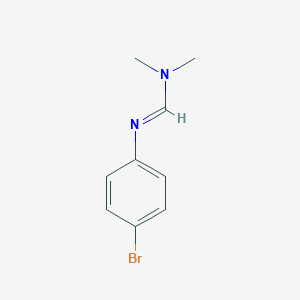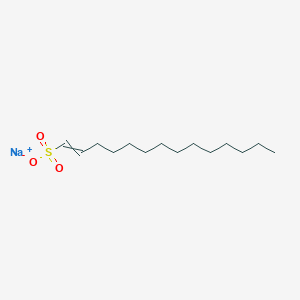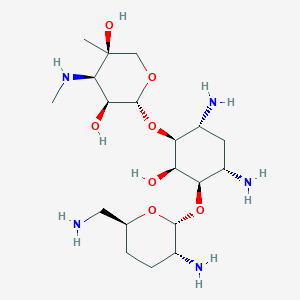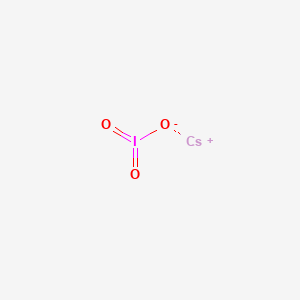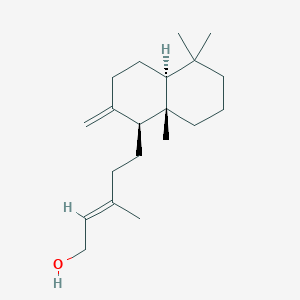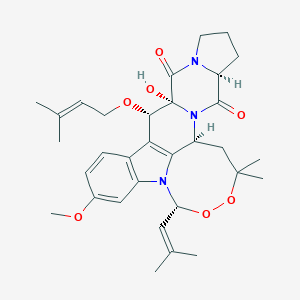
2-十六烷醇
描述
2-Hexadecanol, also known as hexadecan-2-ol, is a long-chain fatty alcohol with the molecular formula C16H34O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the chain. This compound is typically found as a white crystalline solid with a faint, waxy odor. It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .
科学研究应用
2-Hexadecanol has a wide range of applications in scientific research and various industries:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Industry: 2-Hexadecanol is employed in the production of cosmetics, detergents, and lubricants.
生化分析
Biochemical Properties
2-Hexadecanol can interact with various enzymes, proteins, and other biomolecules. It has been demonstrated to engage with phospholipids within cell membranes, consequently influencing their structure and function
Cellular Effects
It has been suggested that it can influence cell function by altering the structure and function of cell membranes due to its interaction with phospholipids . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can interact with phospholipids in cell membranes . This interaction could potentially influence the function of these membranes, affecting processes such as signal transduction, enzyme activity, and gene expression.
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions
Metabolic Pathways
It is known that it can be produced from the reduction of palmitic acid
Subcellular Localization
Due to its lipophilic nature, it is likely to be found in lipid-rich areas of cells, such as the cell membrane
准备方法
Synthetic Routes and Reaction Conditions: 2-Hexadecanol can be synthesized through various methods, including alkylation and hydrogenation reactions:
Alkylation Reaction: One common method involves the alkylation of hexadecane with a suitable alkylating agent, followed by hydrolysis to yield 2-hexadecanol.
Hydrogenation Reaction: Another method involves the hydrogenation of hexadecanone in the presence of a catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of 2-hexadecanol typically involves the reduction of fatty acids or their esters. For instance, the reduction of ethyl palmitate (ethyl hexadecanoate) using a reducing agent like lithium aluminum hydride (LiAlH4) can yield 2-hexadecanol .
化学反应分析
2-Hexadecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions:
Substitution: 2-Hexadecanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Hexadecanone, hexadecanoic acid
Reduction: Hexadecane
Substitution: Hexadecyl chloride
作用机制
2-Hexadecanol can be compared with other long-chain fatty alcohols such as 1-hexadecanol (cetyl alcohol) and 2-octadecanol:
1-Hexadecanol (Cetyl Alcohol): Unlike 2-hexadecanol, 1-hexadecanol has the hydroxyl group attached to the first carbon atom.
2-Octadecanol: This compound has a similar structure to 2-hexadecanol but with an additional two carbon atoms in the chain.
Uniqueness of 2-Hexadecanol: 2-Hexadecanol’s unique positioning of the hydroxyl group on the second carbon atom gives it distinct properties compared to its isomers. This structural difference influences its solubility, melting point, and reactivity, making it suitable for specific applications where other fatty alcohols may not be as effective .
相似化合物的比较
- 1-Hexadecanol (Cetyl Alcohol)
- 2-Octadecanol
- 2-Dodecanol
- 2-Nonanol
- 4-Penten-2-ol
属性
IUPAC Name |
hexadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRFBGMOWJEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871235 | |
| Record name | 2-hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14852-31-4 | |
| Record name | 2-Hexadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hexadecanol is a fatty alcohol with the molecular formula C16H34O. Its structure consists of a 16-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom.
A: 2-Hexadecanol has a molecular weight of 242.45 g/mol. While specific spectroscopic data isn't extensively detailed within the provided research, vibrational sum frequency spectroscopy (VSFS) reveals information about its molecular structure and orientation within monolayer films. [] This technique highlights how the position of the hydroxyl group influences the molecule's conformation and packing behavior at the air/water interface. [, ]
A: The position of the hydroxyl group on the second carbon of 2-Hexadecanol plays a crucial role in its packing behavior. Research indicates that at its equilibrium spreading pressure, 2-Hexadecanol forms a tightly packed monolayer with a molecular area of 21.5 Ų/molecule. [] This suggests that the molecule primarily adopts an all-trans conformation, with the methyl group at the first carbon submerged in the water subphase. [] This conformation leads to a high degree of order within the film. [] In contrast, isomers like 3-Hexadecanol and 4-Hexadecanol form more loosely packed, expanded monolayers due to less restricted orientations of their methyl groups. []
A: Grazing incidence X-ray diffraction (GID) studies have shown that some fatty alcohols, including 2-Hexadecanol, can exhibit disordered packing within their monolayers. [] This disorder is characterized by a distribution of alkyl chain tilt azimuths, resulting in a characteristic arc-shaped diffraction pattern. [] This phenomenon is attributed to a mismatch between the packing preferences of the alkyl chains and the head groups. [] Essentially, if the effective size of the headgroup perpendicular to the alkyl chain tilt direction exceeds a critical value, a disordered packing arrangement arises. [] This understanding helps explain the behavior of different fatty alcohols and their mixtures in monolayer formations.
A: Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for identifying and quantifying 2-Hexadecanol in various sample types. [, , , , ] This method separates compounds based on their volatility and provides information about their mass-to-charge ratio, enabling identification and quantification. [, , , , ] Additionally, vibrational sum frequency spectroscopy (VSFS) provides insights into the molecular structure and orientation of 2-Hexadecanol within monolayer films. []
A: Yes, 2-Hexadecanol has been detected in the peel of Litchi chinensis, a type of lychee fruit. [] This suggests a potential natural source of this compound, although its specific role within the plant remains unknown.
A: Research shows that 2-Hexadecanol can be utilized as a binding matrix in the development of tyrosinase-based biosensors. [] Specifically, it is used in conjunction with graphite powder modified with tyrosinase to create a solid composite transducer for amperometric detection of phenol and related compounds. [] This application highlights the potential of 2-Hexadecanol in analytical chemistry and environmental monitoring.
ANone: Several studies highlight the interactions between 2-Hexadecanol and microorganisms:
A: While the provided research doesn't directly address the environmental impact of 2-Hexadecanol, its presence in natural sources like Litchi chinensis [] suggests its potential release into the environment. Additionally, its use in applications like biosensors [] could lead to its presence in waste streams. Further research is crucial to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






